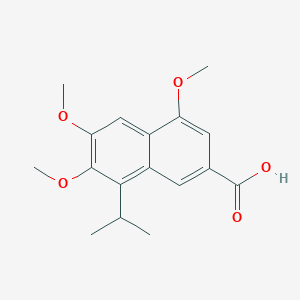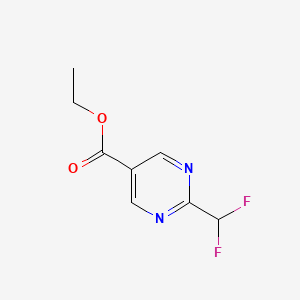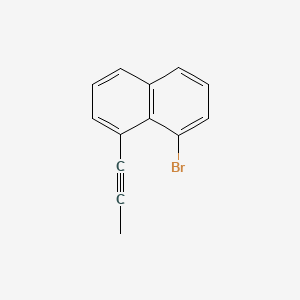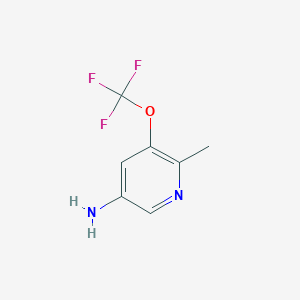
4-Cyclopropoxy-2-methoxy-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C9H10N2O4 It belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxy-3-nitropyridine typically involves the nitration of a pyridine derivative. One common method is the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form the nitropyridine N-oxide, followed by a reduction step to yield the desired nitropyridine . The reaction conditions often require careful control of temperature and reagent concentrations to avoid side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive intermediates and allows for safer scale-up of the nitration process . Continuous extraction and microreaction technology can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound may have potential as a precursor for the development of pharmaceuticals, particularly in the treatment of diseases where nitropyridine derivatives are effective.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-methoxy-3-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of the target molecule. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the function of the target pathway .
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
3-Methoxy-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and suitability for various applications.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-9-8(11(12)13)7(4-5-10-9)15-6-2-3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
CFJJAKRJQDRVNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)


![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)




![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)




![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
